N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide, also known as FLX-787 or Dynaxel, is a cyclopropane carboxamide compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecule drugs that target ion channels, specifically the voltage-gated sodium channels (VGSCs).
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide involves the selective inhibition of VGSCs in the muscle fibers. VGSCs are responsible for the generation and propagation of action potentials in the muscle cells. This compound binds to the VGSCs and stabilizes them in an inactive state, reducing the excitability of the muscle cells. This leads to a reduction in muscle cramps and spasms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It selectively targets the VGSCs in the muscle fibers and reduces the excitability of the muscle cells. This leads to a reduction in muscle cramps and spasms. This compound has also been shown to have a low toxicity profile and does not affect the normal functioning of the muscle cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide is its selective targeting of VGSCs in the muscle fibers. This makes it a potential therapeutic agent for the treatment of muscle cramps and spasms. This compound has also been shown to have a low toxicity profile, making it a safe compound for use in lab experiments. One of the limitations of this compound is its limited solubility in water, which can affect its bioavailability in vivo.
Future Directions
There are several future directions for the research and development of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the development of more potent and selective VGSC inhibitors for the treatment of muscle cramps and spasms. The potential use of this compound in other medical conditions, such as neuropathic pain and epilepsy, is also an area of future research. Additionally, the development of new drug delivery systems for this compound can improve its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzylamine with 2-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with cyclopropanecarboxylic acid chloride to form the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, specifically for the treatment of muscle cramps and spasms. Muscle cramps and spasms are a common medical condition that affects millions of people worldwide. This compound has been shown to selectively target the VGSCs in the muscle fibers and reduce the excitability of the muscle cells, leading to a reduction in muscle cramps and spasms.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O/c23-19-9-3-1-6-16(19)14-26-13-5-7-17(15-26)25-21(27)22(11-12-22)18-8-2-4-10-20(18)24/h1-4,6,8-10,17H,5,7,11-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWXTYJXCIIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)C3(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.